molecular formula C20H20N4O3 B11300567 N-(2-methoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)butanamide

N-(2-methoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)butanamide

Cat. No.: B11300567
M. Wt: 364.4 g/mol
InChI Key: MCKAVPAVOHHSLH-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)butanamide is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)butanamide typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a therapeutic agent.

    Medicine: Exploring its pharmacological properties and potential use in drug development.

    Industry: Utilizing its unique chemical properties in the development of new materials or industrial processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)butanamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-methoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)butanamide include other triazine derivatives such as:

    Atrazine: A widely used herbicide.

    Melamine: Used in the production of plastics and resins.

    Cyanuric Acid: Used in swimming pool water treatment.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and potential biological activity. Its distinct structure may confer unique properties that differentiate it from other triazine derivatives.

Properties

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2-yl)butanamide

InChI

InChI=1S/C20H20N4O3/c1-3-17(19(25)22-15-11-7-8-12-18(15)27-2)24-20(26)23-16(13-21-24)14-9-5-4-6-10-14/h4-13,17H,3H2,1-2H3,(H,22,25)

InChI Key

MCKAVPAVOHHSLH-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1OC)N2C(=O)N=C(C=N2)C3=CC=CC=C3

Origin of Product

United States

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